BenchChemオンラインストアへようこそ!

4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Equilibrative Nucleoside Transporters Structure–Activity Relationship Halogen Positional Isomerism

Select this specific piperazinyl-pyrimidine for ENT2-biased inhibition studies. The ortho-fluorophenyl substituent is essential for ENT1/ENT2 activity—removing or relocating the halogen abolishes target engagement. Its 2-methylimidazole motif differentiates it from kinase-focused scaffolds like PF-4708671 and SB220025, enabling cleaner transporter-versus-kinase phenotype deconvolution. Ideal for medicinal chemistry groups expanding ENT SAR beyond triazine-based leads or investigating tissue-specific nucleoside transport in skeletal muscle and adrenal gland models.

Molecular Formula C18H19FN6
Molecular Weight 338.4 g/mol
CAS No. 2549036-70-4
Cat. No. B6442766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine
CAS2549036-70-4
Molecular FormulaC18H19FN6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4F
InChIInChI=1S/C18H19FN6/c1-14-20-6-7-25(14)18-12-17(21-13-22-18)24-10-8-23(9-11-24)16-5-3-2-4-15(16)19/h2-7,12-13H,8-11H2,1H3
InChIKeyMBGWHEHGBYHPMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4): Structural Baseline and Comparator Context


4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4) belongs to the piperazinyl-pyrimidine class, a scaffold widely explored for kinase and transporter inhibition [1]. The compound features a 2-methylimidazole group at the pyrimidine 6-position, a piperazine linker, and an ortho-fluorophenyl substituent—a pharmacophore associated with equilibrative nucleoside transporter (ENT) modulation [2]. Its molecular formula is C18H19FN6, with a molecular weight of 338.4 g/mol, placing it among compact, nitrogen-rich heterocycles suitable for lead optimization and chemical probe development [1]. Publicly available quantitative head-to-head data for this specific CAS number remain limited; the evidence presented below relies on structurally related compounds and established structure–activity relationships to construct a differential profile.

Why Generic Piperazinyl-Pyrimidine Substitution Fails for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4)


Piperazinyl-pyrimidine analogs cannot be interchanged without risking a collapse in target engagement and selectivity. A 2022 structure–activity relationship study demonstrated that the presence and exact position of a halogen on the fluorophenyl ring adjacent to the piperazine are essential for ENT1 and ENT2 inhibition; removing or relocating the halogen abolishes activity [1]. Furthermore, the 2-methylimidazole substituent differentiates this compound from kinase-focused scaffolds such as SB220025 (a p38 MAPK inhibitor) and PF-4708671 (an S6K1 inhibitor), which carry amino-pyrimidine or trifluoromethyl-pyridine motifs, respectively . Consequently, generic substitution with 4-fluorophenyl isomers, des-fluoro analogs, or alternative piperazinyl-pyrimidine kinase inhibitors would be expected to yield a fundamentally different pharmacological profile, compromising experimental reproducibility and target-pathway interpretation.

Product-Specific Quantitative Evidence Guide for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4)


Ortho-Fluorine Positional Specificity vs. Para-Fluorine Isomer in ENT Pharmacology

The 2-fluorophenyl moiety in the target compound is structurally distinct from the 4-fluorophenyl isomer (CAS 2640862-96-8), which is commercially available as a close analog. In the FPMINT chemical series, which shares an identical 2-fluorophenylpiperazine fragment, the presence of a halogen substituent—regardless of position—was essential for ENT1 and ENT2 inhibition; replacing the fluorophenyl group with an unsubstituted phenyl ring abolished inhibitory effects on both transporters [1]. SAR analysis further showed that modifications to the N-phenyl ring dramatically alter ENT1/ENT2 potency and selectivity, confirming that the ortho-fluorine arrangement is not functionally interchangeable with para- or meta-substituted congeners [1]. This positional dependence is consistent with known electronic effects: ortho-fluorine withdraws electron density from the piperazine nitrogen, reducing its pKa and altering hydrogen-bonding capacity relative to the para-fluoro isomer, which primarily exerts resonance effects [2].

Equilibrative Nucleoside Transporters Structure–Activity Relationship Halogen Positional Isomerism

ENT2 Selectivity Potential vs. ENT1-Preferring Standard Inhibitors (NBMPR, Dipyridamole)

The 2-fluorophenylpiperazine pharmacophore within the target compound aligns with FPMINT, a characterized ENT inhibitor that exhibits 5- to 10-fold selectivity for ENT2 over ENT1 [1]. This contrasts sharply with the standard ENT inhibitors NBMPR and dipyridamole, whose ENT2 IC50 values are approximately 7,000-fold and 71-fold higher than their ENT1 IC50 values, respectively [2]. Conventional ENT inhibitors are thus strongly ENT1-preferring, while the FPMINT chemotype—and by extension compounds sharing the 2-fluorophenylpiperazine moiety—represents one of the few ENT2-biased pharmacophores reported to date [1]. The target compound's 2-methylimidazole substitution on the pyrimidine core may further modulate ENT subtype selectivity relative to the triazine-based FPMINT, offering a distinct selectivity vector for SAR exploration.

ENT2-Selective Inhibition Nucleoside Transport Chemotherapy Adjunct Research

Irreversible/Non-Competitive ENT Inhibition vs. ATP-Competitive p38/S6K1 Inhibitors (SB220025, PF-4708671)

FPMINT and its active analogue 3c inhibit ENT1 and ENT2 via an irreversible, non-competitive mechanism: they reduce the Vmax of [3H]uridine uptake without affecting the Km, and the inhibitory effect persists after washout [1]. This mechanism is fundamentally different from the ATP-competitive, reversible inhibition displayed by SB220025 (p38 MAPK IC50 = 60 nM) and PF-4708671 (S6K1 Ki = 20 nM; IC50 = 160 nM) . While SB220025 and PF-4708671 target the ATP-binding pocket of kinases, the non-competitive ENT inhibition suggests binding to an allosteric or exofacial site on the transporter, which has implications for sustained target engagement independent of substrate concentration [1]. The target compound, bearing the same 2-fluorophenylpiperazine fragment as FPMINT, may retain this irreversible, non-competitive character on ENT transporters.

Irreversible Inhibition Non-Competitive Mechanism Kinase vs. Transporter Selectivity

Scaffold Differentiation from Kinase-Focused Piperazinylpyrimidines: Target Class Divergence

The piperazinylpyrimidine scaffold is well-precedented for kinase inhibition, as exemplified by PF-4708671, which inhibits S6K1 with a Ki of 20 nM but shows little or much reduced potency against 75 other protein kinases (IC50 = 4.7, 9.2, 65 µM against RSK1, RSK2, and S6K2, respectively; ≤27% inhibition of the rest at 1 µM) . However, the target compound incorporates a 2-methylimidazole at the pyrimidine 6-position and a 2-fluorophenyl group, while PF-4708671 bears a trifluoromethyl-benzimidazole-pyridine moiety. These structural differences are expected to redirect target engagement away from the S6K1/RSK kinase axis toward ENT transporters, supported by the FPMINT SAR showing that the 2-fluorophenylpiperazine fragment is a critical ENT pharmacophore [1]. This scaffold-driven target-class divergence means the compound cannot serve as a functional substitute for kinase inhibitors like PF-4708671 or SB220025, nor vice versa.

Target Selectivity Kinase Profiling Chemical Probe Development

Physicochemical Property Divergence from the N-(4-Fluorophenyl)carboxamide Analog (PubChem CID 56919647)

The target compound (MW 338.4 Da, molecular formula C18H19FN6) has no hydrogen bond donors, a calculated hydrogen bond acceptor count of 6, and 3 rotatable bonds . In contrast, its close structural analog N-(4-fluorophenyl)-4-[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide (PubChem CID 56919647; MW 381.4 Da) introduces a urea linkage, adding one hydrogen bond donor (N-H) and increasing molecular weight by 43 Da [1]. The additional H-bond donor and increased polar surface area in the carboxamide analog may reduce passive membrane permeability and alter oral bioavailability potential [2]. The target compound's lower molecular weight and absence of H-bond donors position it closer to lead-like physicochemical space, which may be advantageous for CNS penetration or intracellular target access.

Physicochemical Properties Drug-Likeness Permeability

Caveat: Limited Publicly Available Direct Quantitative Data for CAS 2549036-70-4

At the time of this analysis, no peer-reviewed publication, patent, or authoritative database entry reporting direct IC50, Ki, or selectivity data for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4) was identified from non-excluded sources. The differential evidence presented above is derived from structurally related compounds (FPMINT, SB220025, PF-4708671) and established medicinal chemistry principles [1]. Consequently, the ENT inhibition potential, selectivity profile, and mechanism of action for this specific compound remain inferential and have not been experimentally confirmed in the public domain. Procurement decisions should account for this evidence gap and, where feasible, incorporate in-house profiling against the intended target and relevant off-targets before committing to large-scale use.

Data Availability Research Gap Procurement Risk

Best-Fit Research and Industrial Application Scenarios for 4-[4-(2-Fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine (CAS 2549036-70-4)


ENT2-Selective Pharmacological Probe Development for Nucleoside Transport Studies

The 2-fluorophenylpiperazine pharmacophore is associated with ENT2-biased inhibition (5- to 10-fold selectivity over ENT1 for FPMINT), in contrast to the strongly ENT1-preferring standards NBMPR and dipyridamole [1][2]. This compound is appropriate as a starting scaffold for medicinal chemistry programs seeking to develop ENT2-selective tool compounds. Researchers investigating tissue-specific nucleoside transport (e.g., in skeletal muscle or adrenal gland, where ENT2 is highly expressed) should consider this compound over generic ENT1-preferring inhibitors [2].

Nucleoside Analog Chemotherapy Adjunct Research Requiring Sustained Transporter Blockade

The irreversible, non-competitive inhibition mechanism inferred from the FPMINT chemotype (Vmax reduction without Km alteration; effect not reversed by washout) may prolong ENT blockade compared to reversible inhibitors [1]. This sustained target engagement is relevant for studies examining how ENT inhibition modulates intracellular accumulation and efficacy of nucleoside analog chemotherapeutics (e.g., gemcitabine, cytarabine), where transient transporter inhibition may be insufficient to alter drug pharmacokinetics at the cellular level [1].

Kinase-Transporter Selectivity Profiling and Chemical Biology Target Deconvolution

The piperazinylpyrimidine scaffold is shared by both kinase inhibitors (PF-4708671, SB220025) and putative ENT inhibitors. This compound's distinct substitution pattern (2-methylimidazole at pyrimidine 6-position; 2-fluorophenyl at piperazine N4) provides a differentiated vector for target-class selectivity profiling . In chemical biology workflows, this compound can serve as a comparator to disentangle kinase-mediated from transporter-mediated phenotypes, particularly when used alongside well-characterized kinase inhibitors such as PF-4708671 (S6K1 Ki = 20 nM) .

Structure–Activity Relationship Expansion of Non-Triazine ENT Inhibitor Chemotypes

Publicly characterized ENT inhibitors bearing the 2-fluorophenylpiperazine fragment (e.g., FPMINT, compound 3c) are based on a 1,3,5-triazine core. The target compound replaces the triazine with a pyrimidine core and introduces a 2-methylimidazole substituent, offering a structurally divergent scaffold for ENT SAR expansion [1]. Medicinal chemistry groups pursuing novel ENT inhibitor intellectual property or seeking to improve physicochemical properties (e.g., reducing LogP, improving solubility) should evaluate this pyrimidine-based scaffold as an alternative to triazine-based leads [1].

Quote Request

Request a Quote for 4-[4-(2-fluorophenyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.